molecular formula C28H39NO2 B048481 2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol CAS No. 112900-03-5

2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol

Cat. No.: B048481
CAS No.: 112900-03-5
M. Wt: 421.6 g/mol
InChI Key: OZUKTQAIGDLHCP-JEAHLELXSA-N
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Description

Emindole DB is a member of the indole diterpenoid family, a class of structurally diverse fungal secondary metabolites. These compounds are typically produced by fungi such as Penicillium, Aspergillus, Claviceps, and Epichloe species. Emindole DB is known for its complex structure, which includes a cyclic diterpene skeleton and an indole ring moiety. This compound has garnered attention due to its biological activities, including antibacterial, anti-insect, and ion channel inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole diterpenoids, including Emindole DB, often involves the precursor 3-geranylgeranylindole. This precursor undergoes various modifications such as cyclization, oxidation, and prenylation to form the final compound. The specific synthetic routes for Emindole DB are complex and involve multiple steps, including the use of reagents like geranylgeranyl diphosphate and indole-3-glycerol phosphate .

Industrial Production Methods

Industrial production of Emindole DB is typically achieved through fermentation processes involving the cultivation of fungi known to produce this compound. The fungi are grown under controlled conditions to maximize the yield of Emindole DB. The compound is then extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Emindole DB undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Emindole DB include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from the reactions of Emindole DB depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Emindole DB has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Emindole DB involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ion channels, which can affect cellular signaling and function. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Emindole DB include other indole diterpenoids such as:

  • Paspaline
  • Paxilline
  • Penitrem D
  • Janthitrems
  • Lolitrems

Uniqueness

Emindole DB is unique among indole diterpenoids due to its specific structural features and biological activities.

Properties

CAS No.

112900-03-5

Molecular Formula

C28H39NO2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol

InChI

InChI=1S/C28H39NO2/c1-18-10-11-23-27(4,21(18)16-19-17-29-22-9-7-6-8-20(19)22)14-13-25-28(23,5)15-12-24(31-25)26(2,3)30/h6-9,17,21,23-25,29-30H,1,10-16H2,2-5H3/t21-,23-,24+,25+,27-,28+/m1/s1

InChI Key

OZUKTQAIGDLHCP-JEAHLELXSA-N

Isomeric SMILES

C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CCC(=C)[C@H]3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

SMILES

CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

Canonical SMILES

CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
Reactant of Route 2
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
Reactant of Route 3
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
Reactant of Route 4
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
Reactant of Route 5
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol

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